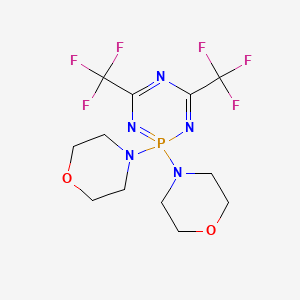

4,6-Bis(trifluoromethyl)-2,2-dimorpholin-4-yl-1,3,5,2-triazaphosphine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

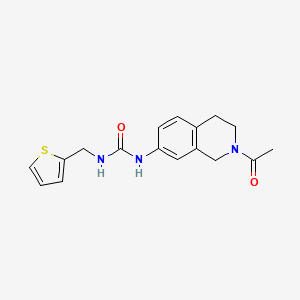

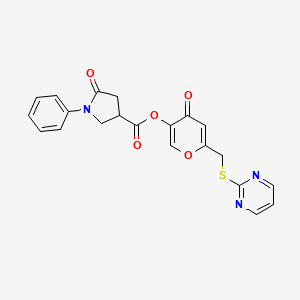

“4,6-Bis(trifluoromethyl)-2,2-dimorpholin-4-yl-1,3,5,2-triazaphosphine” is a complex organic compound. It contains several functional groups, including two trifluoromethyl groups, two morpholinyl groups, and a 1,3,5,2-triazaphosphine ring. Trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates . Morpholine is a common motif in pharmaceuticals and agrochemicals . The 1,3,5,2-triazaphosphine ring is less common, but phosphorus-nitrogen compounds have a wide range of applications, from flame retardants to catalysts .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethyl groups would likely add electron-withdrawing character, while the morpholinyl groups could contribute to the compound’s solubility and reactivity . The 1,3,5,2-triazaphosphine ring would likely have a planar structure due to the sp2 hybridization of the phosphorus and nitrogen atoms .

Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. The trifluoromethyl groups are generally stable but can participate in certain reactions under the right conditions . The morpholinyl groups could potentially undergo reactions at the nitrogen or the ether oxygen . The 1,3,5,2-triazaphosphine ring could potentially react with nucleophiles or bases .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The trifluoromethyl groups would likely increase the compound’s lipophilicity, while the morpholinyl groups could enhance its solubility in polar solvents . The 1,3,5,2-triazaphosphine ring could potentially contribute to the compound’s thermal stability .

Wissenschaftliche Forschungsanwendungen

-

Synthesis and application of trifluoromethylpyridines

- Field : Agrochemical and pharmaceutical industries .

- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

- Method : The synthesis and applications of TFMP and its derivatives involve various chemical reactions .

- Results : Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

-

Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine

- Field : Organic Synthesis .

- Application : This compound is synthesized via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates .

- Method : The synthesis involves a series of chemical reactions, including the use of NH4I and Na2S2O4 .

- Results : The synthesis results in the formation of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine .

-

Synthesis and application of trifluoromethylpyridines

- Field : Agrochemical and pharmaceutical industries .

- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

- Method : The synthesis and applications of TFMP and its derivatives involve various chemical reactions .

- Results : Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

-

A Triplet/Singlet Ground-State Switch via the Steric Inhibition of Conjugation in 4,6-Bis (trifluoromethyl)-1,3-phenylene Bisnitroxide

- Field : Spin-related functional materials .

- Application : This compound is used in the development of spin-related functional materials .

- Method : The synthesis involves a series of chemical reactions .

- Results : The synthesis results in a ground singlet with 2 J / kB = −128 (2) K, where 2 J corresponds to the singlet–triplet gap .

-

Synthesis of 2-trifluoromethyl-4,6-bis(2,3-dichloro-1,1,2,3,3-pentafluoro)-1,3,5-triazine

- Field : Organic Synthesis .

- Application : This compound is synthesized from 3,4-dichloro-2,2,3,4,4-pentafluorobutyronitril, NH3 and trifluoroacetic anhydride .

- Method : The synthesis involves a series of chemical reactions .

- Results : The synthesis results in the formation of 2-trifluoromethyl-4,6-bis(2,3-dichloro-1,1,2,3,3-pentafluoro)-1,3,5-triazine .

-

Symmetry-controlled singlet-triplet transition in a double-barrier quantum ring

- Field : Quantum Physics .

- Application : This research involves the study of a double-barrier quantum ring .

- Method : The study involves the use of quantum physics principles and calculations .

- Results : The research provides insights into the symmetry-controlled singlet-triplet transition in a double-barrier quantum ring .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[2-morpholin-4-yl-4,6-bis(trifluoromethyl)-1,3,5-triaza-2λ5-phosphacyclohexa-1,3,5-trien-2-yl]morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F6N5O2P/c13-11(14,15)9-19-10(12(16,17)18)21-26(20-9,22-1-5-24-6-2-22)23-3-7-25-8-4-23/h1-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQFCDVIWFLDPRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1P2(=NC(=NC(=N2)C(F)(F)F)C(F)(F)F)N3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F6N5O2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Bis(trifluoromethyl)-2,2-dimorpholin-4-yl-1,3,5,2-triazaphosphine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-fluorophenyl)sulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2385204.png)

![1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2385206.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2385210.png)

![N-(1,3-benzodioxol-5-yl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2385218.png)

![2-[4-(2-chloro-8-methylquinoline-3-carbonyl)piperazin-1-yl]-N-cyclopropylacetamide](/img/structure/B2385224.png)